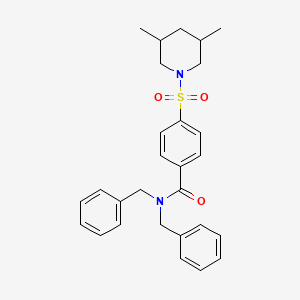

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, also known as DB844, is a novel compound that has shown potential as an antileishmanial drug. Leishmaniasis is a parasitic disease that affects millions of people worldwide, and there is a need for new drugs to treat this disease. DB844 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Applications De Recherche Scientifique

Microwave-promoted Synthesis Techniques

- The microwave-assisted synthesis of N-(α-hydroxybenzyl)formamides from dichloroaziridines and aqueous dimethyl sulfoxide showcases innovative routes to structurally complex molecules, indicating potential methodologies for synthesizing related compounds like N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (Rabiei & Naeimi, 2016).

Carbonic Anhydrase Inhibition

- Aromatic sulfonamide derivatives, including those structurally akin to N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, have been studied for their inhibitory action against carbonic anhydrase isoenzymes, suggesting applications in treating conditions like glaucoma and possibly cancer (Supuran et al., 2013).

CCR1 Antagonism

- The synthesis and characterization of tritium-labeled derivatives highlight the role of such compounds in receptor antagonism, specifically C-C chemokine receptor 1 (CCR1), which could be relevant in developing treatments for inflammatory diseases (Hong et al., 2015).

Solid Phase Synthesis and Crystal Structure

- Research on solid phase synthesis techniques and crystal structure analysis provides insights into the material science applications of similar compounds, pointing towards their potential utility in designing new materials with specific properties (Luo & Huang, 2004).

Cocrystal Solubility and Dissolution Behavior

- Studies on the solubility and dissolution behavior of cocrystals involving dibenzyl sulfoxide and benzamide suggest the exploration of cocrystal formation as a strategy to modify the physical properties of pharmaceutical compounds, which could be applied to N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide for enhancing its drug-like properties (Grossjohann et al., 2012).

Propriétés

IUPAC Name |

N,N-dibenzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3S/c1-22-17-23(2)19-30(18-22)34(32,33)27-15-13-26(14-16-27)28(31)29(20-24-9-5-3-6-10-24)21-25-11-7-4-8-12-25/h3-16,22-23H,17-21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQYNHOYCFIEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)

![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)